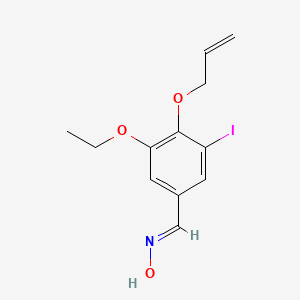

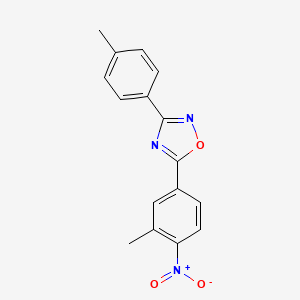

4-(allyloxy)-3-ethoxy-5-iodobenzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzaldehyde oximes and their derivatives are significant in the field of organic chemistry due to their versatile applications in synthesizing pharmaceuticals, agrochemicals, and materials science. They serve as key intermediates in organic synthesis, facilitating the formation of various heterocyclic compounds and complex molecular architectures.

Synthesis Analysis

The synthesis of benzaldehyde oxime derivatives often involves the reaction of benzaldehydes with hydroxylamine in the presence of suitable catalysts. For instance, the oxime of 3-amino-5-nitrobenzaldehyde was synthesized by reacting 3-amino-5-nitrobenzaldehyde phenylhydrazone with an excess of hydroxylamine sulfate (Epishina, M., Ovchinnikov, I., & Makhova, N., 1997).

Molecular Structure Analysis

The molecular structure of benzaldehyde oxime derivatives reveals variations in conformations and hydrogen-bonding patterns, as seen in the crystal structures of methoxybenzaldehyde oxime derivatives. These structures exhibit different arrangements of methoxy groups and hydrogen atoms, influencing their molecular geometry and intermolecular interactions (Gomes, L., de Souza, M. D., Da Costa, C. F., Wardell, J., & Low, J. N., 2018).

Chemical Reactions and Properties

Benzaldehyde oximes undergo various chemical reactions, including oxidation, reduction, and complex formation with metals. For example, the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes via cleavage of the aldehyde C-H bond using a rhodium catalyst system, demonstrates the reactivity of these compounds towards forming 2-alkenoylphenols (Kokubo, K., Matsumasa, K., Nishinaka, Y., Miura, M., & Nomura, M., 1999).

Physical Properties Analysis

The physical properties of benzaldehyde oximes, such as solubility, melting point, and crystal structure, are closely related to their molecular structure and intermolecular interactions. Detailed analysis of these properties is essential for understanding their behavior in different environments and applications.

Chemical Properties Analysis

The chemical properties of benzaldehyde oximes, including their reactivity, stability, and functional group transformations, are pivotal for their application in synthesis. Their ability to form chelates with metals and undergo nucleophilic addition reactions exemplifies their chemical versatility.

Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Synthesis

One study highlighted the use of oxime chemistry in the radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups for positron emission tomography (PET) imaging. This research demonstrated the potential of oxime chemistry in developing radiotracers with improved in vivo pharmacokinetics for quantitative receptor imaging, underscoring the importance of the chemical nature of prosthetic groups in tailoring the overall biodistribution profile of radiotracers (Glaser et al., 2008).

Crystallography

Research into the crystal structures and Hirshfeld surfaces of oxime derivatives, including methoxybenzaldehyde oxime compounds, provided insights into different conformations and hydrogen-bonding patterns. This study contributes to our understanding of the structural arrangement of oxime compounds and their intermolecular interactions, which are crucial for designing materials with specific properties (Gomes et al., 2018).

Green Chemistry

A noteworthy study focused on the Cu(OAc)2-catalyzed remote benzylic C(sp3)–H oxyfunctionalization, demonstrating a straightforward transformation of various benzyl compounds into aromatic carbonyl compounds using atmospheric oxidation. This method highlights the potential for environmentally benign CO formation and functionalization of primary and secondary benzyl groups, emphasizing the pharmaceutical importance of hydroxybenzaldehydes and hydroxyphenones (Jiang et al., 2014).

Photochemistry

Another study explored the effect of oxy and dioxy substituents on the photochemical conversion of methylbenzaldehydes to quinodimethanes (QDMs), revealing how specific substituents can prevent or facilitate the photochemical formation of QDMs. This research provides insights into the influence of molecular structure on the photochemistry of benzaldehyde derivatives, which is relevant for designing light-responsive materials and understanding photodegradation processes (Charlton & Koh, 1989).

Polymer Science

Research into the electrodeposition of redox-active films of dihydroxybenzaldehydes and related analogs demonstrated their electrocatalytic activity toward NADH oxidation. This study showcases the potential of oxime derivatives in the development of biosensors and other electrochemical devices, leveraging the redox properties of these compounds for bioanalytical applications (Pariente et al., 1996).

Wirkmechanismus

The mechanism of action of oximes involves binding to specific high-affinity sites on the target parasite cells, which affects the permeability of the cell membrane to chloride ions . This, in turn, leads to an increase in the release of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the nerve cells of nematodes and the muscle cells of arthropods .

Safety and Hazards

The safety data sheet for a similar compound, 4-Allyloxybenzaldehyde, indicates that it is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is advised to handle it with care, using protective gloves, protective clothing, eye protection, and face protection .

Zukünftige Richtungen

Recent developments in the field of oximes focus on improving their ability to cross the blood-brain barrier for the treatment of organophosphorus poisoning . Another potential future direction is the development of enzyme treatments for organophosphorus poisoning, as enzymes have demonstrated remarkable protective and antidotal value against some different organophosphorus compounds in vivo in animal models .

Eigenschaften

IUPAC Name |

(NE)-N-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14INO3/c1-3-5-17-12-10(13)6-9(8-14-15)7-11(12)16-4-2/h3,6-8,15H,1,4-5H2,2H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLKMXKOZSAKDFH-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NO)I)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/O)I)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)phenyl]-N-hydroxymethanimine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)

![2,6-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5549875.png)

![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)

![2-(3-methoxypropyl)-8-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5549892.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)

![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![[(3R*,4R*)-1-[(4-chlorophenyl)acetyl]-4-(1-piperidinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5549929.png)

![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)